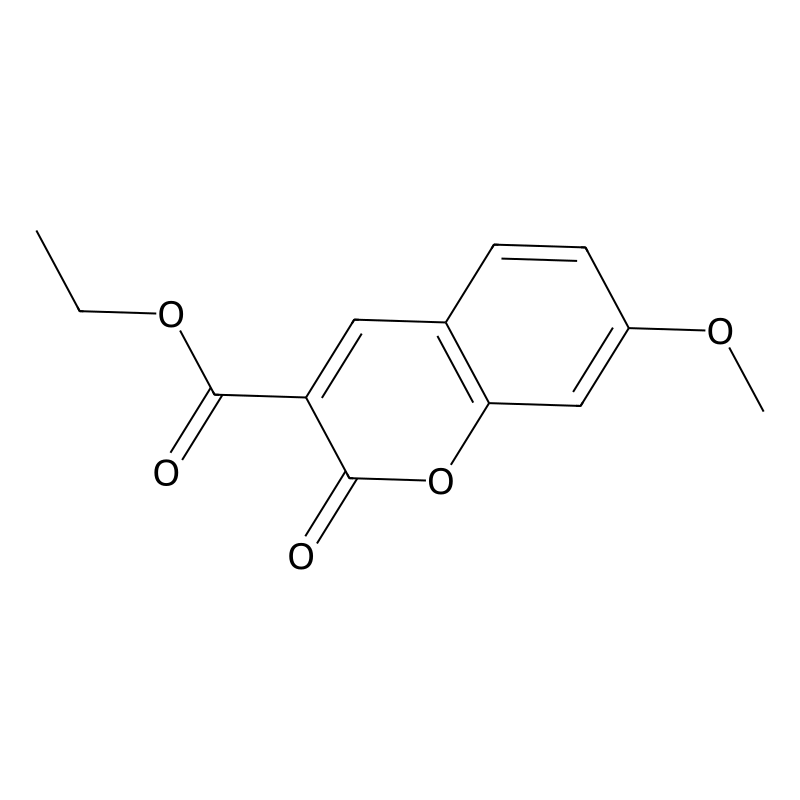ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Antibacterial Activity:
Precursor for Drug Development:
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate can serve as a valuable starting material for the synthesis of more complex chromene derivatives with potentially diverse biological activities. Due to its chromone core structure, this compound holds promise for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammation [].
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, identified by the CAS number 6093-72-7, is a chemical compound with the molecular formula C₁₃H₁₂O₅ and a molecular weight of approximately 248.23 g/mol. This compound belongs to the chromene family, characterized by a benzopyran structure that includes a methoxy group at the 7-position and an ester functional group at the 3-position. Its structural uniqueness contributes to its various chemical properties and biological activities .
- Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and ethanol.
- Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.
- Condensation Reactions: It can react with amines or alcohols to form amides or other esters, respectively.
These reactions are significant for synthesizing derivatives with enhanced biological properties or for developing new materials .
Research indicates that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits various biological activities. Notable effects include:
- Antioxidant Properties: This compound has shown potential in scavenging free radicals, which may be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain bacteria and fungi, making it a candidate for pharmaceutical applications .
- Cytotoxic Effects: Some studies have indicated that it may exhibit cytotoxicity against specific cancer cell lines, highlighting its potential as an anticancer agent .
The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
- Condensation Reaction: The synthesis often begins with the condensation of 2-hydroxy-4-methoxybenzaldehyde with diethyl malonate in the presence of a base to form an intermediate product.
- Cyclization: The intermediate undergoes cyclization to form the chromene structure.
- Esterification: Finally, esterification occurs to yield ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate .
This multi-step synthesis allows for modifications that can lead to various derivatives with tailored properties.
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications across different fields:
- Pharmaceuticals: Due to its biological activity, it is being explored for use in developing new drugs, particularly in oncology and infectious disease treatment.
- Agriculture: Its antimicrobial properties may be harnessed for developing natural pesticides or fungicides.
- Material Science: The compound can be utilized in the synthesis of polymers or as a fluorescent dye due to its chromophoric characteristics .
Interaction studies involving ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate have focused on its binding affinities and effects on biological targets:
- Protein Binding Studies: Research has indicated potential interactions with proteins involved in oxidative stress pathways, suggesting mechanisms through which it exerts its antioxidant effects.
- Cellular Uptake Studies: Investigations have shown how this compound is absorbed by different cell types, impacting its efficacy as a therapeutic agent .
These studies are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate shares structural similarities with several other compounds within the chromene family. Here are some notable comparisons:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Methoxy-coumarin | 81-41-0 | Exhibits strong fluorescent properties; used as a dye. |
| 7-Methoxy-coumarin-3-carboxylic acid | 20300-59-8 | Known for its fluorescent characteristics; lower molecular weight. |
| Ethyl 6-methoxy-coumarin | 10260-09-8 | Similar structure but different substitution pattern; used in similar applications. |
| Ethyl 7-hydroxycoumarin | 5319-91-1 | Exhibits different biological activities due to hydroxyl substitution. |
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific methoxy substitution pattern and ester functionality, which influence its solubility and biological activity compared to these similar compounds .








